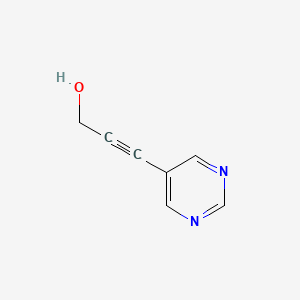
3-(Pyrimidin-5-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyrimidin-5-yl)prop-2-yn-1-ol, also known as 3-PYPr, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. It is a part of the heterocyclic aromatic family of compounds and is composed of a pyrimidine ring and a prop-2-yn-1-ol group. 3-PYPr has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. In
Scientific Research Applications
Anti-Inflammatory Activity
The anti-inflammatory potential of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol has been investigated. In studies, some derivatives of this compound demonstrated excellent anti-inflammatory activities, comparable to the standard drug diclofenac sodium . Researchers are interested in understanding its mechanism of action and exploring its potential as a therapeutic agent for inflammatory disorders.
Analgesic Properties
Certain derivatives of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol exhibited moderate analgesic activities, akin to the standard drug pentazocine. These findings suggest that this compound may have pain-relieving effects . Further research is needed to elucidate the underlying mechanisms and optimize its analgesic properties.
Cytotoxic Effects
Studies have explored the cytotoxicity of 3-(Pyrimidin-5-yl)prop-2-yn-1-ol derivatives. While some compounds showed moderate cytotoxic activities, their potential as anticancer agents warrants further investigation . Researchers are keen on understanding their selectivity and efficacy against specific cancer cell lines.
Antitubercular Activity
Antitubercular properties have also been evaluated for certain derivatives of this compound. Although not all compounds exhibited significant activity, some showed promise in inhibiting Mycobacterium tuberculosis growth . Researchers are keen on optimizing these derivatives for potential use in tuberculosis treatment.
Potential as a COX-2 Inhibitor
Given the importance of cyclooxygenase-2 (COX-2) as a therapeutic target for inflammation, researchers have explored the COX inhibition potential of pyrimidine derivatives. Although direct studies on 3-(Pyrimidin-5-yl)prop-2-yn-1-ol are scarce, its structural motifs suggest it could be a candidate for COX-2 inhibition . Further mechanistic studies are needed to confirm this hypothesis.
properties
IUPAC Name |
3-pyrimidin-5-ylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASOEWCDBMNTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-5-yl)prop-2-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

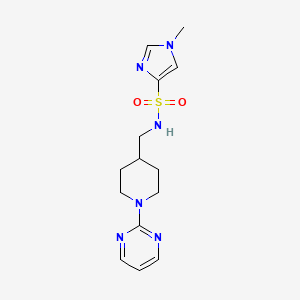
![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)
![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)
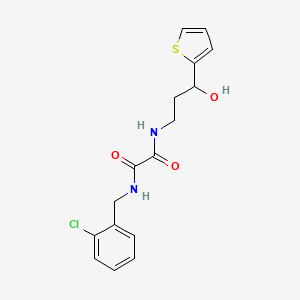
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)
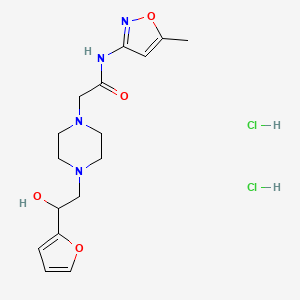
![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)
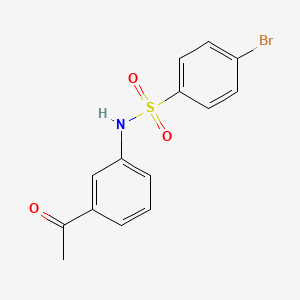
![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)
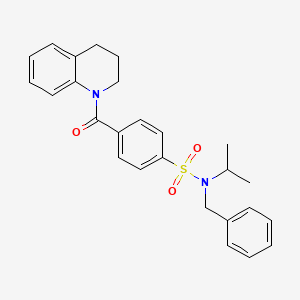
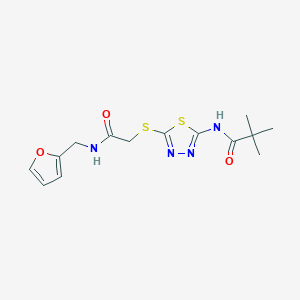
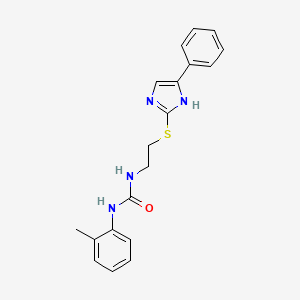
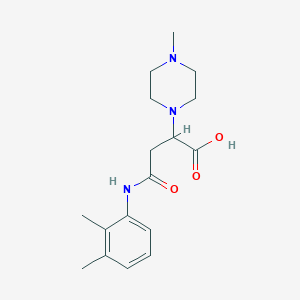
![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)